molecular formula C8H10N2 B2507379 1-(Pyridin-4-YL)cyclopropanamine CAS No. 1060815-26-0

1-(Pyridin-4-YL)cyclopropanamine

Cat. No.: B2507379
CAS No.: 1060815-26-0
M. Wt: 134.182
InChI Key: GOMKSDWWSUWVOG-UHFFFAOYSA-N
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Description

1-(Pyridin-4-YL)cyclopropanamine is an organic compound with the molecular formula C8H10N2. It features a cyclopropane ring bonded to a pyridine ring through an amine group.

Scientific Research Applications

1-(Pyridin-4-YL)cyclopropanamine has several scientific research applications:

Safety and Hazards

The safety data sheet for 1-(Pyridin-4-YL)cyclopropanamine indicates that it is for R&D use only and not for medicinal, household, or other use . Specific hazards or safety precautions are not provided in the available resources .

Future Directions

While specific future directions for 1-(Pyridin-4-YL)cyclopropanamine are not available, research into pyridine derivatives is ongoing, with potential applications in areas such as anti-tubercular agents and heat shock protein inhibitors .

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules . For instance, it has been validated to bind to Toxoplasma gondii PRS, a prolyl-tRNA synthetase, and kill toxoplasma parasites .

Cellular Effects

1-(Pyridin-4-YL)cyclopropanamine has been shown to have significant effects on various types of cells and cellular processes. It exhibits potent inhibition at the cellular level against T. gondii parasites . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it acts as an ATP-mimetic, binding to the ATP-site of the prolyl-tRNA synthetase in T. gondii, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits low to moderate stability in human and rat liver microsomes .

Metabolic Pathways

It is likely that it interacts with enzymes or cofactors in the metabolic pathways related to the synthesis and degradation of pyrimidines .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-4-YL)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of pyridine derivatives. For instance, the reaction of pyridine with cyclopropylamine under specific conditions can yield this compound. Another method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-YL)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted cyclopropanamines .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-3-YL)cyclopropanamine
  • 1-(Pyridin-2-YL)cyclopropanamine
  • 1-(Pyridin-4-YL)cyclopropanol

Uniqueness

1-(Pyridin-4-YL)cyclopropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

1-pyridin-4-ylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8(3-4-8)7-1-5-10-6-2-7/h1-2,5-6H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMKSDWWSUWVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4-cyanopyridine (1.04 g, 10 mmol) in diethyl ether (50 mL), tetraisopropoxytitanium (3.27 mL, 11 mmol) and ethylmagnesium bromide (6.3 mL, 22 mmol, 3 M in diethyl ether) were added dropwise in a nitrogen stream at −78° C., and after 10 minutes, the reaction solution was warmed to room temperature and stirred for 1.5 hours and then stirred with a borane-tetrahydrofuran complex (21.5 mL, 20 mmol. 0.93 M in tetrahydrofuran) for 1 hour. After completion of the reaction, the reaction solution was diluted with diethyl ether (10 mL), and dilute hydrochloric acid (30 mL, 1 M) was added dropwise. After addition of aqueous sodium hydroxide (100 mL, 10% w/v), the reaction solution was extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate and evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform/methanol=9/1) to give the desired product (2.6% yield).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.27 mL
Type
catalyst
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
2.6%

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